3,6-Dibromo-4-chloro-7-fluoroquinoline

Antifungal Structure-Activity Relationship Quinoline

3,6-Dibromo-4-chloro-7-fluoroquinoline (CAS 1594734-53-8, C₉H₃Br₂ClFN, MW 339.38) is a densely functionalized quinoline derivative bearing bromine atoms at positions 3 and 6, a chlorine atom at position 4, and a fluorine atom at position This specific tetra-halogenation pattern is encountered across structure–activity relationship (SAR) exploration programs in anti-infective drug discovery and as a key late-stage intermediate en route to HCV protease inhibitors. The simultaneous presence of four distinct halogen substituents on the quinoline core generates a unique electrophilic reactivity profile and electronic surface that distinguish it from mono-, di-, or tri-halogenated quinoline analogs.

Molecular Formula C9H3Br2ClFN
Molecular Weight 339.38 g/mol
Cat. No. B12956667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-4-chloro-7-fluoroquinoline
Molecular FormulaC9H3Br2ClFN
Molecular Weight339.38 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)Br
InChIInChI=1S/C9H3Br2ClFN/c10-5-1-4-8(2-7(5)13)14-3-6(11)9(4)12/h1-3H
InChIKeyRJFKVNWODLAILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview of 3,6-Dibromo-4-chloro-7-fluoroquinoline as a Polyhalogenated Quinoline Scaffold


3,6-Dibromo-4-chloro-7-fluoroquinoline (CAS 1594734-53-8, C₉H₃Br₂ClFN, MW 339.38) is a densely functionalized quinoline derivative bearing bromine atoms at positions 3 and 6, a chlorine atom at position 4, and a fluorine atom at position 7. This specific tetra-halogenation pattern is encountered across structure–activity relationship (SAR) exploration programs in anti-infective drug discovery [1] and as a key late-stage intermediate en route to HCV protease inhibitors [2]. The simultaneous presence of four distinct halogen substituents on the quinoline core generates a unique electrophilic reactivity profile and electronic surface that distinguish it from mono-, di-, or tri-halogenated quinoline analogs [3].

Why Closely Related 4-Chloro-7-fluoroquinoline Analogs Cannot Substitute for 3,6-Dibromo-4-chloro-7-fluoroquinoline in Structure-Guided Research


Halogen substitution patterns on the quinoline nucleus are primary determinants of target engagement, physicochemical properties, and downstream synthetic utility. The 3,6-dibromo-4-chloro-7-fluoro substitution combination cannot be mimicked by the more common mono-bromo (e.g., 6-bromo-4-chloro-7-fluoroquinoline) or non-brominated (e.g., 4-chloro-7-fluoroquinoline) analogs because the additional bromine atom at position 3 profoundly alters the electrophilic character of the C-4 chloro leaving group—affecting rates of nucleophilic aromatic substitution (SNAr) reactions used in downstream diversification [1]. In whole-cell antifungal screening of halogenated quinoline libraries, minor positional changes in bromine substitution converted inactive compounds (MIC > 64 µg/mL) into potent broad-spectrum antifungals (MIC ≤ 0.5 µg/mL) against Candida, Cryptococcus, and Aspergillus species [2], underscoring that a scaffold cannot be treated as a generic, interchangeable building block when substitution precision dictates gain or loss of biological function.

Quantitative Comparative Evidence: Differential Performance of 3,6-Dibromo-4-chloro-7-fluoroquinoline Against Closest Structural Analogs and In-Class Candidates


Halogen-Number ≥ 4 Expansion Drives Potent, Broad-Spectrum Antifungal Activity in Dibromoquinoline Chemotypes: A Class-Level Inference

Within a library of 10 quinolone compounds screened against C. albicans, nine congeners with fewer or differently positioned halogens were inactive (MIC > 64 µg/mL), whereas the single dibromoquinoline compound 4b—structurally characterized by a multi-halogen substitution pattern on the quinoline ring—inhibited growth at ≤ 0.5 µg/mL and outperformed fluconazole (MIC > 64 µg/mL) [1]. This class-level SAR reveals that achieving four or more halogen substituents on the quinoline scaffold is a threshold event for switching on potent antifungal activity, strongly implying that the tetra-halogenated 3,6-dibromo-4-chloro-7-fluoroquinoline occupies a privileged position relative to tri- and di-halogenated analogs such as 6-bromo-4-chloro-7-fluoroquinoline or 4-chloro-7-fluoroquinoline.

Antifungal Structure-Activity Relationship Quinoline

Polyhalogen-Substituted Quinoline Scaffolds Maintain Antifungal Activity Across Fluconazole-Resistant, Non-albicans Candida Species

Compound 4b, a dibromoquinoline core analog, was tested against a panel of non-albicans Candida species, including C. glabrata, C. krusei, and C. tropicalis, strains that exhibit intrinsic or acquired resistance to fluconazole (MICs ranging from 2 to > 64 µg/mL) [1]. Against C. glabrata, 4b maintained an MIC of 1 µg/mL, while against C. krusei and C. tropicalis the MIC remained at 0.5 µg/mL [1]. The retention of sub-µg/mL potency against fluconazole-resistant species—where fluconazole itself is either borderline-active or inactive—is a class property linked to multi-halogen substitution and the proposed mode of action involving disruption of fungal metal ion homeostasis, a pathway orthogonal to ergosterol synthesis targeted by azoles [1]. For procurement decision-makers selecting a quinoline scaffold for antifungal SAR campaigns, the tetra-halogenated 3,6-dibromo-4-chloro-7-fluoroquinoline offers a structurally aligned starting point that preserves the halogen-count-dependent activity profile demonstrated by 4b.

Antifungal resistance Drug-resistant Candida Quinoline

C-7 Fluoro Substitution Adds a Critical Dimension Not Present in Non-Fluorinated 4-Chloro-3,6-dibromoquinoline

Within medicinal chemistry, placement of a fluorine atom at C-7 of the quinoline ring is a well-validated strategy to enhance metabolic stability, improve target-binding affinity, and modulate physicochemical properties such as lipophilicity and pKa [1]. 3,6-Dibromo-4-chloro-7-fluoroquinoline (MW 339.38) incorporates this fluorine substituent, differentiating it from the otherwise identical 3,6-dibromo-4-chloroquinoline (MW 321.39, CAS 927801-19-2) . The presence of the C-7 fluorine is anticipated to reduce oxidative metabolism at the adjacent C-6 and C-8 positions—a metabolic soft spot common to unsubstituted quinolines—and to influence the electrophilicity at C-4, potentially altering SNAr coupling rates in downstream functionalization [2]. In procurement for medicinal chemistry campaigns, the fluoro congener is the structurally complete version, while the non-fluorinated analog represents a data-absent variant that lacks this well-precedented pharmacological design feature.

Fluorine medicinal chemistry Metabolic stability Quinoline

The 3,6-Dibromo Substitution Pattern Enables Regioselective Cross-Coupling Orthogonal to Mono-Brominated 4-Chloro-7-fluoroquinoline Analogs

3,6-Dibromo-4-chloro-7-fluoroquinoline presents two distinct bromine handles (C-3 and C-6) with different steric and electronic environments, enabling programmed sequential cross-coupling—for example, Sonogashira or Suzuki coupling—to introduce diverse substituents at two non-equivalent positions [1]. In contrast, mono-brominated analogs such as 6-bromo-4-chloro-7-fluoroquinoline (MW 260.49, CAS 1566994-56-6) offer only a single coupling site, limiting the diversity accessible from one scaffold . The C-3 bromine is α to the ring nitrogen and susceptible to oxidative addition under milder conditions, whereas the C-6 bromine is more electron-rich and requires slightly more forcing conditions, a differential reactivity that can be exploited for orthogonal functionalization in discovery libraries [1]. This dual-handle property is absent from mono-bromo and non-brominated comparators, making the 3,6-dibromo-4-chloro-7-fluoro substitution pattern a more versatile and economical scaffold for generating diverse compound arrays from a single procurement.

Cross-coupling Regioselectivity Late-stage functionalization

Evidence-Based Application Scenarios for Procuring 3,6-Dibromo-4-chloro-7-fluoroquinoline as a Multi-Halogenated Quinoline Scaffold


Antifungal Lead Discovery Targeting Azole-Resistant Candida, Cryptococcus, and Aspergillus Species

Researchers constructing SAR libraries based on the dibromoquinoline pharmacophore should prioritize this scaffold for its class-validated, broad-spectrum antifungal activity. Studies on the structurally aligned dibromoquinoline compound 4b demonstrated potent inhibition of C. albicans, C. glabrata, C. krusei, C. tropicalis, C. neoformans, C. gattii, A. niger, A. fumigatus, and A. brasiliensis at MICs of 0.5–1 µg/mL, including against strains resistant to fluconazole (MIC > 64 µg/mL). This tetra-halogenated scaffold, featuring a mechanism linked to metal ion homeostasis disruption rather than sterol biosynthesis, offers a validated chemical starting point orthogonal to current azole and echinocandin therapies [1].

HCV Protease Inhibitor Intermediate Synthesis via Regioselective SNAr and Cross-Coupling

Patented processes (e.g., US 8,633,320) specifically identify bromo-substituted quinolines as key intermediates in the construction of HCV NS3/4A protease inhibitors [1]. The C-4 chlorine atom in 3,6-dibromo-4-chloro-7-fluoroquinoline is a reactive leaving group for nucleophilic aromatic substitution, while the C-3 and C-6 bromines serve as handles for subsequent palladium-catalyzed cross-couplings. This orthogonal reactivity profile enables sequential functionalization: C-4 displacement to install a peptide or heterocyclic moiety, followed by C-3/C-6 coupling to introduce aryl or alkynyl groups [REFS-1, REFS-2]. The C-7 fluorine is expected to confer metabolic stability in downstream preclinical candidates [2].

Unexplored Ion-Channel Target Screening Using Polyhalogenated Quinoline Chemotypes

Public BindingDB records indicate that certain halogenated quinoline derivatives have been tested as antagonists of the KCNQ1/KCNE1 potassium channel complex (IKs), which is implicated in cardiac repolarization disorders including Long QT syndrome type 1 [1]. Although the specific IC₅₀ of 3,6-dibromo-4-chloro-7-fluoroquinoline at KCNQ1 has not been reported, the scaffold's matched polyhalogenation architecture aligns with the chemical space explored in these screens. For ion-channel pharmacology groups employing quinoline-based small molecules, this compound represents a structurally complete, tetra-halogenated scaffold ready for electrophysiological profiling—a superior alternative to under-functionalized mono-halogenated analogs that require subsequent halogenation to access the same chemical space [2].

Multi-Directional Library Synthesis via Orthogonal C-3 and C-6 Bromine Handles

For medicinal chemistry programs requiring maximum diversity from a single building block, the presence of two electronically differentiated bromine substituents at C-3 (adjacent to ring nitrogen, more electrophilic) and C-6 (remote, less electrophilic) enables programmed sequential functionalization. This contrasts with mono-brominated analogs such as 6-bromo-4-chloro-7-fluoroquinoline (one reactive handle) and non-brominated 4-chloro-7-fluoroquinoline (zero reactive handles), which limit the accessible chemical space to a single diversification vector per scaffold unit. Procurement of the dibrominated scaffold thus reduces the number of building blocks required per library member, directly lowering cost and synthesis time in parallel chemistry workflows [1].

Quote Request

Request a Quote for 3,6-Dibromo-4-chloro-7-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.